3-Methyl-N-(2,2,2-trichloro-1-{[(3,4-dichlorophenyl)carbamothioyl]amino}ethyl)butanamide
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Overview
Description
3-Methyl-N-(2,2,2-trichloro-1-{[(3,4-dichlorophenyl)carbamothioyl]amino}ethyl)butanamide: is a complex organic compound characterized by its unique structure, which includes multiple halogen atoms and a carbamothioyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-N-(2,2,2-trichloro-1-{[(3,4-dichlorophenyl)carbamothioyl]amino}ethyl)butanamide typically involves multiple steps:
Formation of the Intermediate: The initial step involves the reaction of 3,4-dichloroaniline with thiophosgene to form the corresponding isothiocyanate.
Addition of the Trichloroethyl Group: The isothiocyanate is then reacted with 2,2,2-trichloroethylamine under controlled conditions to form the intermediate.
Final Coupling: The intermediate is then coupled with 3-methylbutanoyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the carbamothioyl group.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a reagent in organic synthesis, particularly in the formation of complex molecules with multiple functional groups.
Biology
In biological research, it may be used as a probe to study enzyme interactions due to its unique structure and reactivity.
Medicine
Industry
In the industrial sector, it can be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Methyl-N-(2,2,2-trichloro-1-{[(3,4-dichlorophenyl)carbamothioyl]amino}ethyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or modifying their activity. The pathways involved may include signal transduction pathways or metabolic pathways, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-N-(2,2,2-trichloro-1-{[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbamothioyl}amino)ethyl]benzamide
- 2-Methyl-N-(2,2,2-trichloro-1-{[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbamothioyl}amino)ethyl]benzamide
Uniqueness
The uniqueness of 3-Methyl-N-(2,2,2-trichloro-1-{[(3,4-dichlorophenyl)carbamothioyl]amino}ethyl)butanamide lies in its specific combination of functional groups, which confer distinct reactivity and potential applications. Its multiple halogen atoms and carbamothioyl group make it particularly versatile in various chemical reactions and applications.
Properties
Molecular Formula |
C14H16Cl5N3OS |
---|---|
Molecular Weight |
451.6 g/mol |
IUPAC Name |
3-methyl-N-[2,2,2-trichloro-1-[(3,4-dichlorophenyl)carbamothioylamino]ethyl]butanamide |
InChI |
InChI=1S/C14H16Cl5N3OS/c1-7(2)5-11(23)21-12(14(17,18)19)22-13(24)20-8-3-4-9(15)10(16)6-8/h3-4,6-7,12H,5H2,1-2H3,(H,21,23)(H2,20,22,24) |
InChI Key |
FNQWCQSBTRAPQD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC(=C(C=C1)Cl)Cl |
Origin of Product |
United States |
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